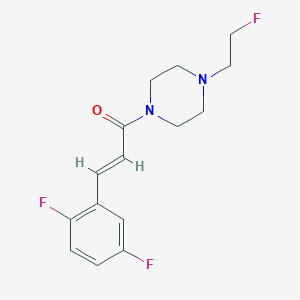

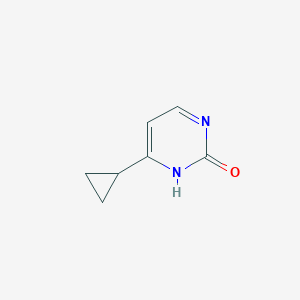

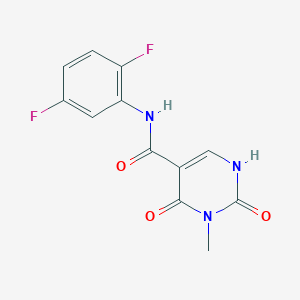

6-Methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Quinolones are a key class of compounds in medicinal chemistry. They have a wide range of therapeutic potential . For instance, 1,4-Dihydro-7-methoxy-4-oxo-6-quinolinecarboxamide is a metabolite of Lenvatinib, an orally active inhibitor of multiple receptor tyrosine kinases .

Synthesis Analysis

The synthesis of quinolone derivatives has been a subject of research. For example, a green and efficient synthetic methodology has been developed for the synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives .Molecular Structure Analysis

The quinolone scaffold holds significant relevance in medicinal chemistry. It’s a privileged scaffold in terms of its druggability, finding its utility in drugs ranging from anticancer, antibacterial, and antiviral to cystic fibrosis and cardiotonic .Chemical Reactions Analysis

The conversion of N-1 substituted 4-Quinolone 3-Carboxylate to its corresponding carbamates is highly restrictive . This has motivated researchers to adopt simpler, scalable, and efficient methodologies for the synthesis of N-1 substituted 4-Quinolone-3-Carboxamides .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can vary greatly. For example, 4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID has a melting point of 269-270℃, a boiling point of 358℃, and a density of 1.429 .Scientific Research Applications

Antibacterial Agents

Quinolones are well-known for their antibacterial properties. The structure of 6-Methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid allows for modifications that can enhance its activity against various bacterial strains. Researchers have been exploring different substitutions at the C-3 position to develop new antibacterial agents that can overcome drug resistance .

Anticancer Research

The quinolone nucleus is being studied for its potential anticancer properties. Modifications like methoxylation and methylation, as seen in this compound, are being investigated for their ability to inhibit cancer cell growth and proliferation. The compound’s interactions with cellular enzymes and receptors make it a candidate for further anticancer drug development .

Antiviral Therapeutics

Quinolone derivatives have shown promise as antiviral agents. The methoxy and methyl groups in 6-Methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid may contribute to its potential efficacy against viruses by interfering with viral replication processes. This area of research is particularly relevant in the development of treatments for emerging viral infections .

Anti-Tuberculosis Agents

The ongoing battle against tuberculosis (TB) has led to the exploration of quinolones as anti-TB agents. The structural flexibility of quinolone derivatives allows for the optimization of their activity against Mycobacterium tuberculosis, the bacteria responsible for TB. Research into the carboxylic acid moiety of the compound could lead to new therapeutic options for TB treatment .

Tyrosine Kinase Inhibition

Tyrosine kinases are enzymes that play a crucial role in signal transduction pathways, and their dysregulation is implicated in various diseases, including cancer. Quinolone derivatives are being studied for their ability to inhibit these enzymes. The specific structure of 6-Methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid may provide insights into the design of selective tyrosine kinase inhibitors .

Drug Synthesis and Design

In the field of drug synthesis and design, the quinolone core of the compound serves as a versatile scaffold for the development of new drugs. Its carboxylic acid group is a functional handle that can be used to introduce various pharmacophores, enhancing the compound’s drug-like properties and enabling the creation of a diverse array of therapeutic agents .

Mechanism of Action

Target of Action

6-Methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, also known as moxifloxacin, is a synthetic, broad-spectrum antibiotic belonging to the fluoroquinolone class. The primary targets of this compound are bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

The compound interacts with its targets by inhibiting bacterial DNA gyrase . This inhibition prevents the relaxation of positively supercoiled DNA that is required for normal transcription and replication . As a result, the DNA processes are disrupted, leading to rapid bacterial death .

Biochemical Pathways

The affected pathway is the DNA replication pathway in bacteria . By inhibiting DNA gyrase and topoisomerase IV, the compound prevents the unwinding of DNA, thereby halting DNA replication . This disruption of the DNA replication pathway leads to the death of the bacteria .

Result of Action

The result of the compound’s action is the death of the bacteria . By inhibiting key enzymes involved in DNA replication, the compound prevents the bacteria from replicating their DNA, leading to their death .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the presence of divalent cations such as magnesium and calcium can interfere with the activity of fluoroquinolones . Additionally, the compound’s activity may be reduced in environments with a high bacterial load or in the presence of biofilms

Safety and Hazards

Future Directions

properties

IUPAC Name |

6-methoxy-1-methyl-4-oxoquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-13-6-9(12(15)16)11(14)8-5-7(17-2)3-4-10(8)13/h3-6H,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCDXTJFAMMWFPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)C2=C1C=CC(=C2)OC)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

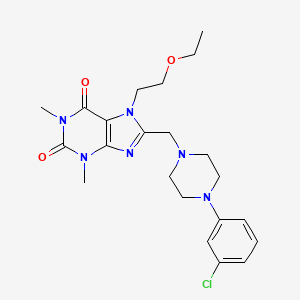

![N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B2875705.png)

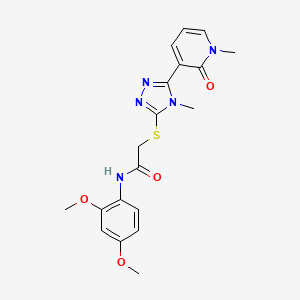

![(Z)-2-cyano-3-[3-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B2875711.png)

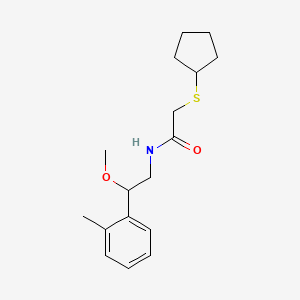

![4-Methoxy-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene](/img/structure/B2875714.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-1,2,3-benzothiadiazole-6-carboxamide](/img/structure/B2875716.png)

![N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3,4,5-trimethoxybenzamide](/img/structure/B2875721.png)

![ethyl 2-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate](/img/structure/B2875723.png)